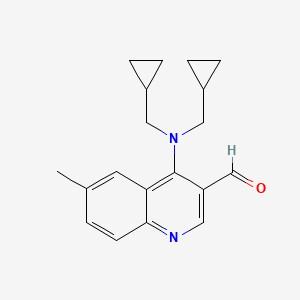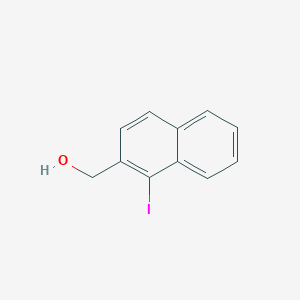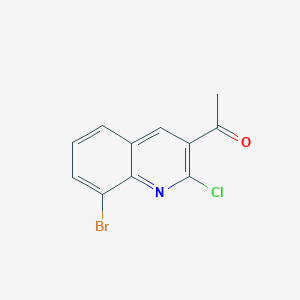
1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of significant interest in the field of organic chemistry It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multiple steps. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired indazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor activity by interacting with receptor proteins, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment.
Uniqueness
1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its tetrahydroindazole moiety, which imparts distinct chemical and biological properties. Unlike other trifluoromethyl-containing compounds, it exhibits a unique combination of enzyme inhibition and receptor modulation, making it a versatile compound for various applications .
Properties
CAS No. |
1203661-53-3 |
|---|---|
Molecular Formula |
C14H14F3N3 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)9-3-1-4-10(7-9)20-13-6-2-5-12(18)11(13)8-19-20/h1,3-4,7-8,12H,2,5-6,18H2 |
InChI Key |
LRTHPBKGLBFENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


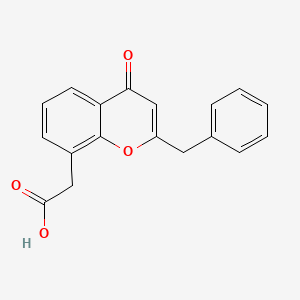
![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)
![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
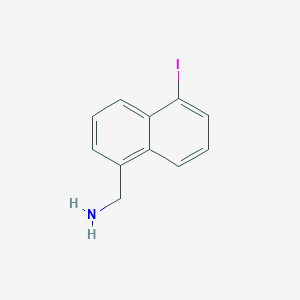

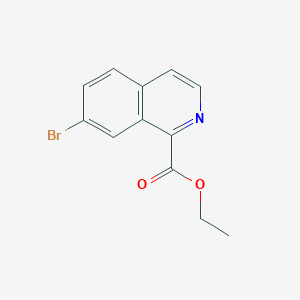


![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)
